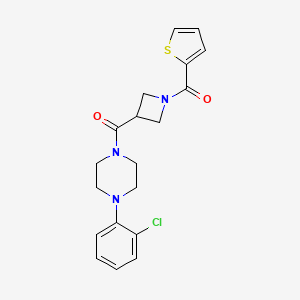
1-oxo-1,2-dihidroisoquinolina-3-carboxilato de metilo
Descripción general
Descripción
“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is also known by its IUPAC name, "methyl 1-oxo-2H-isoquinoline-3-carboxylate" .
Synthesis Analysis
The synthesis of “Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” involves the reaction of 2-carboxymethylbenzaldehyde hippuric acid adduct with methanol and solid potassium hydroxide .Molecular Structure Analysis
The molecular structure of “Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is represented by the InChI code: 1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) .Physical and Chemical Properties Analysis
“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a solid at room temperature . It has a molecular weight of 203.2 and a flash point of 219.7 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.01, indicating its lipophilicity . The water solubility of the compound is 0.922 mg/ml .Aplicaciones Científicas De Investigación
- El 1-oxo-1,2-dihidroisoquinolina-3-carboxilato de metilo y sus derivados se han investigado como potentes inhibidores de la enzima acetilcolinesterasa (AChE) . La AChE juega un papel crucial en la enfermedad de Alzheimer (EA) al hidrolizar la acetilcolina (ACh) en colina y ácido acético. Inhibir la AChE ayuda a mantener niveles más altos de ACh en la hendidura sináptica, lo que podría mejorar la función cognitiva.
- Aunque no está directamente relacionado con el this compound, sus motivos estructurales pueden inspirar el diseño de nuevos inhibidores de EZH2. EZH2, una metiltransferasa de lisina histona, está implicada en la agresividad del cáncer, la metástasis y el mal pronóstico . Los investigadores podrían explorar modificaciones de este andamiaje para desarrollar potentes inhibidores de EZH2.
- El compuesto 1-(3-clorofenil)-2-metil-3-(4-oxo-2-metilquinazolin-3(4H)-il)isotiourea, que contiene una porción similar de quinolina, exhibió una potente actividad antibacteriana contra Klebsiella pneumoniae, Proteus vulgaris y Staphylococcus epidermidis . Aunque no es idéntico, este hallazgo sugiere que los derivados del this compound también podrían tener propiedades antibacterianas.
- La síntesis del this compound y compuestos relacionados involucra química interesante. Los investigadores han reportado rutas sintéticas fáciles, como la N-acetilación seguida de la isomerización promovida por DBU . Estos métodos contribuyen al campo más amplio de la síntesis orgánica.
Inhibición de la acetilcolinesterasa
Inhibición de EZH2
Actividad antibacteriana
Metodología sintética
Safety and Hazards
“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAPCOWWDVERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)
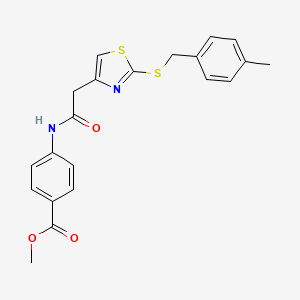
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)
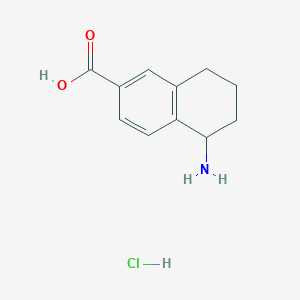
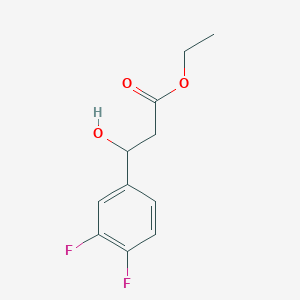
![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)
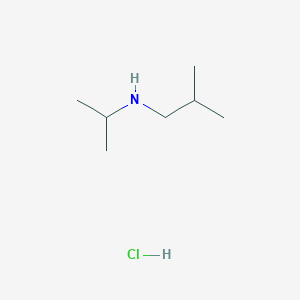
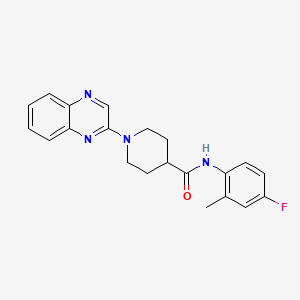
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
